molecular formula C26H27ClN2O4 B13003195 H-D-Dab(Fmoc)-OBzl.HCl

H-D-Dab(Fmoc)-OBzl.HCl

Cat. No.: B13003195
M. Wt: 467.0 g/mol
InChI Key: ZGLSYSONSJJUDO-GJFSDDNBSA-N
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Description

H-D-Dab(Fmoc)-OBzl.HCl, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-benzyl-D-2,4-diaminobutyric acid hydrochloride, is a compound used primarily in peptide synthesis. It is a derivative of diaminobutyric acid, which is an unusual amino acid. The compound is often utilized in the field of organic chemistry for the synthesis of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Dab(Fmoc)-OBzl.HCl typically involves the protection of the amino groups of diaminobutyric acid. The process begins with the protection of the alpha-amino group using the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The gamma-amino group is then protected with a benzyl (Bzl) group. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is purified using techniques such as crystallization and chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

H-D-Dab(Fmoc)-OBzl.HCl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides and peptide fragments, which can be further modified or used in various applications .

Scientific Research Applications

H-D-Dab(Fmoc)-OBzl.HCl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of H-D-Dab(Fmoc)-OBzl.HCl involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc and Bzl groups protect the amino groups from unwanted reactions, allowing for selective coupling with other amino acids. The deprotection steps expose the amino groups for further reactions, facilitating the formation of peptide bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-D-Dab(Fmoc)-OBzl.HCl is unique due to its specific combination of protecting groups (Fmoc and Bzl), which provide distinct advantages in certain synthetic routes. The benzyl group offers stability and can be selectively removed under milder conditions compared to other protecting groups.

Biological Activity

H-D-Dab(Fmoc)-OBzl.HCl is a hydrochloride salt of a protected amino acid derivative, specifically derived from 2,4-diaminobutyric acid (Dab). This compound plays a significant role in peptide synthesis and has various biological activities associated with the peptides synthesized from it. The following sections will explore its biological activity, applications in research, and relevant findings from recent studies.

Chemical Structure and Properties

  • Chemical Formula : C26H27ClN2O4
  • Molecular Weight : 463.96 g/mol
  • Structure : The compound features two protective groups:
    • Fmoc (9-fluorenylmethyloxycarbonyl) at the alpha-amino position.
    • Benzyl (Bzl) at the side-chain amino position.

These protective groups are essential for facilitating selective reactions during peptide synthesis while preventing unwanted side reactions. The Fmoc group is stable under various conditions and can be removed using basic conditions, typically with piperidine, while the Bzl group can be removed via hydrogenolysis or specific reactions involving palladium catalysts.

The mechanism of action of this compound primarily involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc group allows for selective coupling with other amino acids, and upon deprotection, the amino groups are exposed for further reactions, facilitating peptide bond formation.

Applications in Research

This compound is widely used in several scientific research applications:

  • Peptide Synthesis : It serves as a building block for synthesizing peptides used in biochemistry and molecular biology.
  • Drug Development : Peptides synthesized from this compound have potential roles as therapeutic agents.
  • Bioconjugation : It is employed in conjugating peptides to other biomolecules for various biomedical applications.

Biological Activity

The biological activity associated with this compound is largely dependent on the sequence and structure of the peptides synthesized from it. Notable activities include:

  • Antimicrobial Activity : Peptides containing Dab residues have shown comparable antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, studies demonstrated that certain peptides can replace Lys residues with Dab without significantly impacting their antimicrobial efficacy .
  • Neuroprotective Effects : Peptides derived from 2,4-diaminobutyric acid have been studied for their potential neuroprotective roles, suggesting applications in treating neurodegenerative diseases.
  • Immune Modulation : Derivatives of Dab have shown promise in modulating immune responses, which may have implications in cancer therapy and vaccine development .

Case Studies

  • Antimicrobial Activity Study :
    • A study evaluated peptides synthesized using this compound, revealing that certain derivatives exhibited strong antimicrobial properties. The minimum inhibitory concentration (MIC) was determined through standard assays, showing effective inhibition against various bacterial strains .
  • Neuroprotective Peptides :
    • Research indicated that peptides incorporating 2,4-diaminobutyric acid residues could protect neuronal cells from oxidative stress-induced damage. This suggests potential therapeutic applications in neurodegenerative disorders like Alzheimer's disease.
  • Immunomodulatory Effects :
    • Another study explored the immunomodulatory effects of peptides synthesized from this compound. Results indicated that these peptides could enhance immune responses, making them candidates for further development as vaccine adjuvants or cancer immunotherapies .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuroprotectiveProtects neuronal cells from oxidative stress
Immune ModulationEnhances immune responses; potential in cancer therapy

Properties

Molecular Formula

C26H27ClN2O4

Molecular Weight

467.0 g/mol

IUPAC Name

benzyl (2R)-2-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate;hydrochloride

InChI

InChI=1S/C26H26N2O4.ClH/c27-24(25(29)31-16-18-8-2-1-3-9-18)14-15-28-26(30)32-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23;/h1-13,23-24H,14-17,27H2,(H,28,30);1H/t24-;/m1./s1

InChI Key

ZGLSYSONSJJUDO-GJFSDDNBSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@@H](CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl

Origin of Product

United States

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